N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of dichloro substituents on the benzothiazole ring and a dimethylpropanamide group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichloro-2-nitrobenzoic acid, under acidic or basic conditions.
Introduction of Dimethylpropanamide Group: The resulting 4,5-dichloro-1,3-benzothiazole is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The dichloro substituents on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with various molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Modulate Signaling Pathways: It may interfere with signaling pathways that regulate inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.
Induce Apoptosis: In cancer cells, the compound can trigger apoptosis by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can be compared with other benzothiazole derivatives, such as:
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a dimethylpropanamide group. It exhibits different biological activities and chemical reactivity.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide: Contains an acetamide group, leading to variations in its pharmacological properties and applications.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide: Features a naphthamide moiety, which imparts distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-12(2,3)10(17)16-11-15-9-7(18-11)5-4-6(13)8(9)14/h4-5H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDOQLJAINWVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(S1)C=CC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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